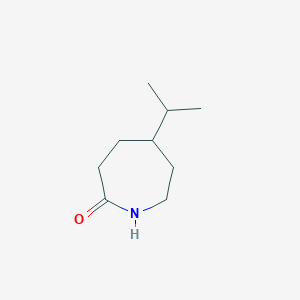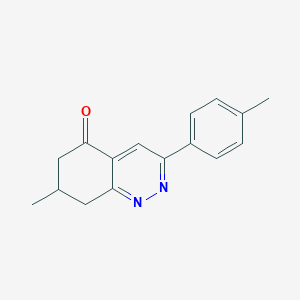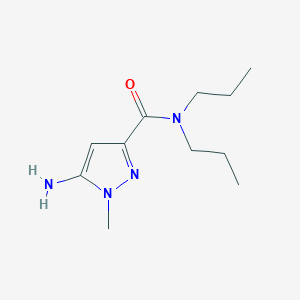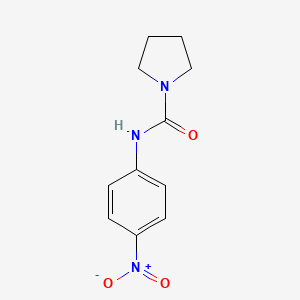
1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound features a piperazine ring substituted with sulfonyl groups at two positions, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve the use of parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl groups can be replaced by other functional groups under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The piperazine ring provides a scaffold that can interact with various biological molecules, influencing pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds to 1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine include:
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine: This compound has a furoyl group instead of a phenylethenylsulfonyl group, which may alter its biological activity and chemical properties.
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine: The presence of a trimethoxybenzyl group introduces additional functional groups that can participate in various chemical reactions.
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine: This compound features a furylmethyl group, which may affect its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-17-8-9-18(2)20(16-17)28(25,26)22-13-11-21(12-14-22)27(23,24)15-10-19-6-4-3-5-7-19/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZMUIFHYHLPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2935044.png)
![ethyl 3-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1H-pyrazole-4-carboxylate](/img/structure/B2935045.png)
![4-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2935048.png)
![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2935049.png)

![3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2935051.png)

![1-(Furan-3-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2935054.png)

![1-{5-methylfuro[3,2-b]pyridine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2935061.png)
![N-Cyclohexyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2935062.png)
![N'-(3,5-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2935063.png)

![1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate](/img/structure/B2935065.png)
